Setipafant

Description

Structure

3D Structure

Properties

IUPAC Name |

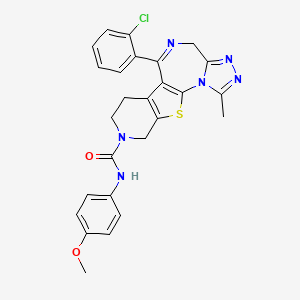

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJKTQDAEYPACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157552 | |

| Record name | Setipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132418-35-0 | |

| Record name | Setipafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132418-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Setipafant's Mechanism of Action in Allergic Inflammation: A Technical Guide

Executive Summary

Setipafant (ACT-129968) is a potent and selective, orally administered antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2).[1][2] Allergic inflammation is largely driven by a T-helper type 2 (Th2) immune response, orchestrated by the release of mediators from activated mast cells. One such critical mediator is Prostaglandin D2 (PGD2), which exerts its pro-inflammatory effects by binding to the CRTH2 receptor.[3][4] This receptor is prominently expressed on key effector cells of the allergic cascade, including Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[5] By competitively blocking the binding of PGD2 to CRTH2, this compound effectively inhibits the downstream signaling that leads to immune cell recruitment, activation, and the release of inflammatory cytokines. This targeted intervention disrupts the core pathophysiology of allergic diseases, such as asthma and allergic rhinitis, by attenuating the late-phase allergic response and associated symptoms.

The PGD2-CRTH2 Axis in Allergic Inflammation

The Role of Prostaglandin D2 (PGD2)

Following exposure to an allergen, activated mast cells are the primary source of PGD2, a major prostanoid lipid mediator in the allergic response. PGD2 production is a hallmark of the early phase of an allergic reaction. Its biological effects are mediated through three main receptors: the D-prostanoid 1 (DP1) receptor, the thromboxane prostanoid (TP) receptor, and CRTH2 (also known as DP2). While DP1 signaling is often associated with vasodilation and the inhibition of cell migration, CRTH2 signaling is robustly pro-inflammatory.

The Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)

CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on cells driving type 2 inflammation. Unlike other prostanoid receptors, its structure is more similar to chemoattractant receptors. The binding of PGD2 to CRTH2 initiates a signaling cascade that is integral to the development and maintenance of allergic inflammation. Activation of CRTH2 leads to chemotaxis (directed cell migration), the production of type 2 cytokines (e.g., IL-4, IL-5, IL-13), and the activation of inflammatory cells.

Key Effector Cells in Allergic Inflammation

The pro-inflammatory effects of the PGD2-CRTH2 axis are mediated by several key immune cells:

-

Th2 Lymphocytes: These cells orchestrate the allergic response. CRTH2 activation on Th2 cells promotes their migration to inflammatory sites and stimulates the release of cytokines that drive eosinophil recruitment and IgE production.

-

Eosinophils and Basophils: These are critical effector cells in allergic diseases. PGD2 is a potent chemoattractant for eosinophils and basophils, acting via CRTH2 to recruit them to tissues like the airway mucosa. This signaling also promotes their activation and degranulation, releasing toxic proteins and other inflammatory mediators.

-

Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are another important source of type 2 cytokines. They also express CRTH2, and its activation by PGD2 metabolites can trigger the secretion of IL-5 and IL-13.

This compound: A Selective CRTH2 Antagonist

This compound is a small molecule drug designed to be a selective antagonist of the CRTH2 receptor. Its mechanism relies on preventing the natural ligand, PGD2, from binding to and activating the receptor. This blockade is a targeted therapeutic strategy aimed at interrupting the type 2 inflammatory cascade central to allergic diseases.

Detailed Mechanism of Action

Molecular Signaling Pathway

The CRTH2 receptor is coupled to an inhibitory G-protein, Gαi. Upon binding of PGD2, the G-protein is activated, leading to two primary intracellular events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of Phospholipase C (PLC): The dissociated Gβγ subunit activates PLC, which in turn generates inositol triphosphate (IP3). This leads to the mobilization of calcium (Ca2+) from intracellular stores.

This cascade, characterized by reduced cAMP and increased intracellular Ca2+, triggers downstream cellular responses such as chemotaxis and cytokine synthesis. This compound acts as a competitive antagonist at the CRTH2 receptor, physically occupying the binding site and preventing PGD2 from initiating this signaling cascade.

Cellular Effects of CRTH2 Antagonism

By blocking PGD2 signaling, this compound prevents the recruitment and activation of key immune cells, thereby mitigating the allergic inflammatory response. The primary cellular consequences include:

-

Inhibition of Th2 Cell, Eosinophil, and Basophil Migration: this compound blocks the PGD2-induced chemotaxis of these cells, reducing their accumulation at sites of allergic inflammation, such as the nasal and bronchial mucosa.

-

Reduced Cytokine Production: By preventing the activation of Th2 cells and ILC2s, this compound leads to a downstream reduction in the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.

-

Attenuation of Effector Cell Function: The drug inhibits the PGD2-mediated activation and degranulation of eosinophils and basophils, decreasing the release of histamine, leukotrienes, and cytotoxic granule proteins.

Preclinical and Clinical Efficacy Data

Clinical trials have evaluated the efficacy of this compound in treating allergic asthma and seasonal allergic rhinitis. The data demonstrate that antagonizing the CRTH2 pathway can lead to clinically meaningful improvements.

Allergic Asthma Clinical Studies

In a study involving allergic asthmatics, this compound was shown to significantly reduce the late asthmatic response (LAR) following an allergen challenge. The LAR is characterized by a sustained bronchoconstriction that occurs hours after allergen exposure and is driven by the influx of inflammatory cells like eosinophils. This compound also protected against the airway hyperresponsiveness (AHR) that typically follows an allergen challenge.

| Metric | Treatment Group | Result vs. Placebo | p-value | Citation |

| Late Asthmatic Response (LAR) (AUC for FEV₁ from 3-10h post-allergen) | Setipiprant 1000 mg b.i.d. | 25.6% average reduction | 0.006 | |

| Airway Hyperresponsiveness (AHR) (Post-allergen methacholine challenge) | Setipiprant 1000 mg b.i.d. | Significant protection | 0.0029 |

Table 1: Summary of this compound Efficacy in an Allergen Challenge Model of Allergic Asthma.

Allergic Rhinitis Clinical Studies

Phase 2 clinical trials in participants with seasonal allergic rhinitis demonstrated that this compound could significantly improve nasal symptoms compared to placebo. The highest dose tested showed a statistically significant and dose-related improvement in daytime nasal symptom scores (DNSS).

| Metric | Treatment Group | Result vs. Placebo (Mean Difference) | 95% CI | p-value | Citation |

| Daytime Nasal Symptom Score (DNSS) | Setipiprant 1000 mg b.i.d. | -0.15 | -0.29, -0.01 | 0.030 | |

| Individual Symptom: Nasal Congestion | Setipiprant 1000 mg b.i.d. | -0.21 | -0.36, -0.07 | 0.003 | |

| Individual Symptom: Nasal Pruritus | Setipiprant 1000 mg b.i.d. | -0.20 | -0.37, -0.03 | 0.019 | |

| Total Daytime Eye Symptom Score (DESS) | Setipiprant 1000 mg b.i.d. | Significant improvement | - | 0.002 |

Table 2: Summary of this compound Efficacy in a Phase 2 Trial for Seasonal Allergic Rhinitis.

Notably, these positive efficacy results from the Phase 2 trial were not replicated in a subsequent Phase 3 trial for the same indication.

Key Experimental Methodologies

The mechanism and efficacy of CRTH2 antagonists like this compound are elucidated through a variety of standardized preclinical and clinical experimental models.

Allergen Challenge Model in Allergic Asthmatics

This clinical model is designed to assess the protective effects of a drug against controlled allergen-induced airway responses.

-

Protocol: The study typically employs a double-blind, placebo-controlled, crossover design. Participants are randomized to receive either the active drug (e.g., this compound 1000 mg twice daily) or a matching placebo for a set period (e.g., 5 days). Near the end of the dosing period, subjects undergo a standardized inhaled allergen challenge. Airway response is measured by Forced Expiratory Volume in 1 second (FEV₁) at regular intervals for up to 10 hours post-challenge to assess both the early asthmatic response (EAR) and the late asthmatic response (LAR). Airway hyperresponsiveness is often measured before the study and 24 hours after the challenge using a methacholine challenge. After a washout period, participants cross over to the other treatment arm.

Radioligand Binding Assay for CRTH2

This in vitro assay is used to determine the binding affinity of a compound for its target receptor.

-

Protocol: Membranes are prepared from cells engineered to express the human CRTH2 receptor (e.g., HEK-293T cells). These membranes are incubated with a constant concentration of a radiolabeled ligand that binds to CRTH2, such as [³H]PGD2. To measure competitive binding, increasing concentrations of an unlabeled competing ligand (like this compound) are added to the mixture. The amount of radioactivity bound to the membranes is measured. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells toward a chemoattractant.

-

Protocol: A multi-well plate with a porous membrane insert (e.g., a Boyden chamber) is used. CRTH2-expressing cells (e.g., isolated human eosinophils or Th2 cells) are placed in the upper chamber. The lower chamber contains a medium with a chemoattractant, typically PGD2. The test compound (this compound) is added to the upper chamber with the cells. The plate is incubated for several hours to allow cells to migrate through the membrane toward the chemoattractant. The number of cells that have migrated to the lower chamber is then quantified, usually by cell counting via flow cytometry or microscopy. A reduction in the number of migrated cells in the presence of this compound indicates inhibition of chemotaxis.

Conclusion

This compound's mechanism of action is centered on its selective antagonism of the CRTH2 receptor. By blocking the pro-inflammatory signaling of PGD2, this compound effectively inhibits the recruitment and activation of key effector cells—Th2 lymphocytes, eosinophils, and basophils—that drive the pathophysiology of allergic inflammation. This targeted approach disrupts the allergic cascade, leading to the attenuation of the late-phase allergic response and associated symptoms, which has been validated in clinical models of asthma and allergic rhinitis. The CRTH2 pathway remains a promising target for the development of novel oral therapies for type 2 inflammatory diseases.

References

- 1. Setipiprant, a selective oral antagonist of human CRTH2: relative bioavailability of a capsule and a tablet formulation in healthy female and male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Setipafant: A Technical Guide to its Role as a CRTH2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setipafant (also known as ACT-129968) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2). The PGD2-CRTH2 signaling axis is a pivotal pathway in the pathogenesis of type 2 inflammatory diseases, including allergic asthma. By blocking this interaction, this compound effectively mitigates the recruitment and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its clinical efficacy in relevant disease models.

Introduction: The CRTH2-PGD2 Axis in Allergic Inflammation

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells following allergen exposure. It exerts its biological effects through two distinct receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2). While both receptors bind PGD2, they mediate different, and sometimes opposing, cellular responses. The CRTH2 receptor is preferentially expressed on type 2 inflammatory cells, including Th2 cells, eosinophils, and basophils.

Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to:

-

Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells to the site of inflammation.[1]

-

Cellular Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.

-

Cytokine Production: Enhanced production of type 2 cytokines (e.g., IL-4, IL-5, IL-13) by Th2 cells, which further propagates the allergic inflammatory response.[2]

Given its central role in orchestrating the allergic cascade, the CRTH2 receptor has emerged as a promising therapeutic target for the treatment of allergic diseases. This compound is a selective antagonist developed to inhibit this pathway.[3]

This compound: Pharmacological Profile

This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the CRTH2 receptor.[4] Its chemical name is 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid.[3]

Binding Affinity and Potency

The potency of this compound as a CRTH2 antagonist has been quantified through in vitro binding assays.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 6 nM | |

| IC50 | 6.0 nM |

These low nanomolar values indicate a high binding affinity of this compound for the CRTH2 receptor, underlying its potent antagonist activity.

Mechanism of Action: Inhibition of the CRTH2 Signaling Pathway

This compound competitively binds to the CRTH2 receptor, thereby preventing the binding of its endogenous ligand, PGD2, and subsequent downstream signaling.

Figure 1: this compound's antagonism of the CRTH2 signaling pathway.

Clinical Efficacy in Allergic Asthma

The clinical relevance of CRTH2 antagonism by this compound has been demonstrated in studies involving allergic asthmatics. A key study investigated the effect of this compound on airway responses following an allergen challenge.

Allergen Challenge Study in Allergic Asthmatics

In a randomized, double-blind, placebo-controlled, cross-over study, 18 allergic asthmatic males received either this compound (1000 mg twice daily) or a placebo for five consecutive days. On the fourth day, subjects underwent a standardized allergen challenge.

| Endpoint | Result with this compound (vs. Placebo) | p-value | Reference |

| Late Asthmatic Response (LAR) (AUC for FEV1 fall 3-10h post-allergen) | 25.6% reduction | 0.006 | |

| Airway Hyperresponsiveness (AHR) to Methacholine | Significant protection | 0.0029 | |

| Early Asthmatic Response (EAR) | No significant difference | - |

These results demonstrate that this compound significantly attenuates the late asthmatic response, a key feature of allergic asthma driven by inflammatory cell infiltration, and reduces airway hyperresponsiveness.

Experimental Protocols

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CRTH2 receptor.

Objective: To quantify the binding of a radiolabeled ligand (e.g., [3H]-PGD2) to the CRTH2 receptor in the presence of varying concentrations of a competing unlabeled ligand (this compound) to determine the Ki value.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human CRTH2 receptor.

-

Radioligand: [3H]-PGD2.

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK-hCRTH2 cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [3H]-PGD2 (e.g., 1 nM).

-

Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled PGD2 for non-specific binding).

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGD2 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a CRTH2 radioligand binding assay.

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant (PGD2).

Objective: To measure the dose-dependent inhibition of PGD2-induced eosinophil migration by this compound.

Materials:

-

Isolated human eosinophils from peripheral blood.

-

Chemoattractant: PGD2.

-

Inhibitor: this compound.

-

Assay Medium: RPMI 1640 with 10% FBS.

-

Boyden chamber or Transwell plate with a 5 µm pore size filter.

-

Flow cytometer or microscope for cell counting.

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy donors using negative selection immunomagnetic beads.

-

Assay Setup:

-

Place assay medium containing PGD2 in the lower chamber of the Boyden or Transwell plate.

-

In the upper chamber, add the isolated eosinophils that have been pre-incubated with various concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.

-

Cell Counting: After incubation, count the number of eosinophils that have migrated through the filter into the lower chamber. This can be done by flow cytometry or by staining the filter and counting the cells microscopically.

-

Data Analysis: Express the results as the percentage of migrating cells relative to the positive control (PGD2 alone). Plot the percentage of migration as a function of the log concentration of this compound to determine the IC50 for inhibition of chemotaxis.

References

- 1. A novel CRTH2 antagonist: Single- and multiple-dose tolerability, pharmacokinetics, and pharmacodynamics of ACT-453859 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Setipiprant | Prostaglandin Receptor | GPR | TargetMol [targetmol.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Setipafant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, this compound effectively mitigates the inflammatory cascade associated with allergic responses. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed examination of a plausible synthetic route for this compound, based on established methodologies for analogous thienotriazolodiazepine derivatives. Furthermore, it outlines the key signaling pathways involved in its mechanism of action and presents relevant experimental protocols for its synthesis and characterization.

Chemical Structure and Properties of this compound

This compound is a complex heterocyclic molecule belonging to the thienotriazolodiazepine class of compounds. Its structure is characterized by a fused ring system that provides a rigid scaffold for optimal interaction with the CRTh2 receptor.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(2-chlorophenyl)-2-(4-methoxy-phenylcarbamoyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine |

| CAS Number | 132418-35-0 |

| Molecular Formula | C26H23ClN6O2S |

| Molecular Weight | 519.02 g/mol |

| SMILES String | CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |

Physicochemical Properties

| Property | Value |

| Melting Point | 307.07 °C (Predicted) |

| Boiling Point | 702.25 °C (Predicted) |

| Solubility | Insoluble in water. Soluble in organic solvents such as DMSO and DMF. |

Synthesis of this compound

Representative Synthetic Scheme

A potential synthetic route to this compound likely involves the construction of the thienopyridine core, followed by the formation of the diazepine ring, and subsequent annulation of the triazole ring and final functionalization.

Detailed Experimental Protocols (Representative)

The following protocols are representative of the key transformations involved in the synthesis of thienotriazolodiazepine derivatives and are adapted from analogous preparations found in the patent literature.

Step 1: Synthesis of a Thienodiazepine Intermediate

-

Reaction Setup: To a solution of a suitable 2-amino-3-aroyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative (1 equivalent) in a suitable solvent such as dichloromethane, add bromoacetyl bromide (1.2 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude product in a suitable solvent like ethanol and add an excess of ammonia solution. Heat the mixture to reflux for 8-12 hours.

-

Purification: After cooling, the product may precipitate. Collect the solid by filtration and purify by recrystallization or column chromatography on silica gel to yield the thienodiazepine intermediate.

Step 2: Formation of the Triazole Ring

-

Reaction Setup: Suspend the thienodiazepine intermediate (1 equivalent) in a suitable solvent such as phosphorus oxychloride.

-

Reaction Progression: Add hydrazine hydrate (1.5 equivalents) to the suspension and heat the mixture to reflux for 3-5 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the thienotriazolodiazepine core.

Step 3: Final Carbamoylation to Yield this compound

-

Reaction Setup: Dissolve the thienotriazolodiazepine intermediate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Add 4-methoxyphenyl isocyanate (1.1 equivalents) to the solution and stir at room temperature for 12-18 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Mechanism of Action: CRTh2 Signaling Pathway

This compound exerts its therapeutic effects by acting as a selective antagonist at the CRTh2 receptor. The binding of the natural ligand, PGD2, to CRTh2 on various immune cells, particularly Th2 lymphocytes, eosinophils, and basophils, triggers a pro-inflammatory cascade. This compound competitively blocks this binding, thereby inhibiting downstream signaling events.

Characterization of this compound

The identity and purity of synthesized this compound would be confirmed using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be employed to determine the purity of the final compound and to monitor the progress of the synthesis.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Expected Outcome: A single major peak corresponding to this compound, with purity calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum should show the expected chemical shifts and coupling constants for all protons in the molecule. The integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of this compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 519.1, consistent with the molecular formula C₂₆H₂₃ClN₆O₂S.

Conclusion

This compound represents a significant therapeutic agent in the management of allergic diseases due to its targeted antagonism of the CRTh2 receptor. This guide has provided a detailed overview of its chemical structure and a plausible synthetic strategy based on established chemical principles for related compounds. The outlined signaling pathway illustrates the mechanism by which this compound ameliorates inflammatory responses. The described analytical methods are essential for ensuring the identity and purity of the synthesized compound in a research and development setting. Further investigation into the specific synthetic route and detailed characterization will be crucial for any future drug development efforts involving this compound.

References

Setipafant: A Technical Guide to its Physicochemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setipafant is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). By blocking the CRTH2 receptor, this compound disrupts a key signaling pathway involved in type 2 inflammation, making it a promising therapeutic candidate for allergic diseases such as asthma and allergic rhinitis. The successful development of any drug candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These characteristics influence bioavailability, manufacturability, and storage requirements. This technical guide provides an in-depth overview of the core solubility and stability properties of this compound, offering detailed experimental protocols and data presentation formats essential for researchers and drug development professionals. While specific quantitative data for this compound is not publicly available, this guide presents the methodologies and theoretical framework for its assessment, including illustrative data.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. It is essential to characterize the solubility of a drug candidate in a variety of aqueous and organic solvents.

Aqueous Solubility

Aqueous solubility is a key factor influencing the dissolution rate and subsequent absorption of an orally administered drug. The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range of the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the suspensions to remove undissolved solids. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Illustrative Aqueous Solubility Data for this compound

| pH | Temperature (°C) | Illustrative Solubility (µg/mL) |

| 1.2 | 25 | < 1 |

| 4.5 | 25 | 5 |

| 6.8 | 25 | 10 |

| 7.4 | 25 | 12 |

| 1.2 | 37 | < 1 |

| 4.5 | 37 | 8 |

| 6.8 | 37 | 15 |

| 7.4 | 37 | 18 |

Note: The data presented in this table is illustrative and not based on experimental results for this compound.

Solubility in Organic Solvents

Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms. While it has been noted that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1], quantitative data is crucial.

Experimental Protocol: Kinetic Solubility in Organic Solvents

-

Solvent Selection: Choose a range of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

-

Sample Preparation: Prepare stock solutions of this compound in a highly soluble solvent like DMSO.

-

Serial Dilution: Add increasing amounts of the stock solution to the selected organic solvents.

-

Precipitation Detection: Monitor for the formation of a precipitate visually or using nephelometry.

-

Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.

Illustrative Organic Solvent Solubility Data for this compound

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Ethanol | 25 | 5 |

| Propylene Glycol | 25 | 20 |

| Polyethylene Glycol 400 | 25 | 50 |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 |

Note: The data presented in this table is illustrative and not based on experimental results for this compound.

Stability Profile of this compound

Stability testing is a regulatory requirement to ensure the safety and efficacy of a drug product throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify degradation pathways and develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N hydrochloric acid.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature or elevated temperature for a defined period.

-

Neutralize the solution and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period.

-

Analyze the solution by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C) for a defined period.

-

Dissolve the stressed sample and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analyze the samples by HPLC.

-

Illustrative Forced Degradation Data for this compound

| Stress Condition | Condition | Illustrative % Degradation | Illustrative Major Degradants (Retention Time) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | 15% | DP1 (4.5 min), DP2 (6.2 min) |

| Basic Hydrolysis | 0.1 N NaOH, RT, 24h | 25% | DP3 (3.8 min), DP4 (5.1 min) |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | 10% | DP5 (7.0 min) |

| Thermal Degradation | 80°C, 48h (Solid) | 5% | DP6 (8.5 min) |

| Photolytic Degradation | 1.2 million lux hours (Solution) | 8% | DP7 (9.1 min) |

Note: The data presented in this table is illustrative and not based on experimental results for this compound. DP refers to Degradation Product.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. A common approach is the development of a reverse-phase HPLC method.

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Utilize a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and assess peak purity.

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation of the parent drug from all degradation products.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

CRTH2 Signaling Pathway

This compound acts as an antagonist at the CRTH2 receptor. This receptor is coupled to an inhibitory G protein (Gαi). Upon activation by its natural ligand, prostaglandin D2 (PGD2), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the pro-inflammatory effects mediated by CRTH2.

Caption: CRTH2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship for Stability Indicating Method Development

The development of a stability-indicating method is a logical process that involves stress testing and chromatographic optimization to ensure the method's specificity for the drug substance in the presence of its degradation products.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a therapeutic agent. This guide has outlined the essential experimental protocols and data interpretation frameworks necessary for a thorough physicochemical characterization. While specific quantitative data for this compound remains proprietary, the methodologies presented here provide a robust foundation for researchers and drug development professionals to generate and evaluate the critical data needed to advance this promising CRTH2 antagonist through the development pipeline. The use of systematic approaches for solubility and stability assessment will ultimately facilitate the formulation of a safe, effective, and stable drug product.

References

The Rise and Pivot of Setipipant: A CRTH2 Antagonist's Journey from Asthma to Alopecia

An In-depth Technical Guide on the Discovery and Development of Setipipant (ACT-129,968)

Abstract

Setipipant (developmental code name ACT-129,968) is a selective, orally bioavailable antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Initially developed by Actelion Pharmaceuticals, its therapeutic potential was first explored in the context of allergic asthma, a condition characterized by a Th2-driven inflammatory response. While demonstrating a favorable safety profile and some efficacy in early clinical trials, it did not show a significant advantage over existing therapies, leading to the discontinuation of its development for this indication.[1] A subsequent paradigm shift occurred with the discovery of elevated PGD2 levels in the scalps of men with androgenetic alopecia, prompting a new avenue of investigation for Setipipant in the treatment of male pattern baldness. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of Setipipant, presenting key data and experimental methodologies for researchers and drug development professionals.

Discovery and Preclinical Development

Setipipant emerged from a lead optimization program aimed at identifying potent and selective CRTH2 antagonists for the treatment of asthma and seasonal allergic rhinitis. The discovery of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129,968) was a culmination of these efforts.[1]

Preclinical Pharmacology

In preclinical studies, Setipipant demonstrated high potency and selectivity for the CRTH2 receptor. In vitro assays confirmed its ability to block eosinophil activation, a key event in the pathophysiology of allergic asthma.[2] The compound was also found to have high metabolic stability in rat and dog liver microsomes, as well as in rat and human hepatocytes, and did not significantly interfere with cytochrome P-450 enzymes.[1]

Mechanism of Action: Targeting the PGD2-CRTH2 Signaling Axis

Setipipant exerts its pharmacological effects by competitively blocking the binding of PGD2 to the CRTH2 receptor. This G-protein coupled receptor is primarily expressed on Th2 lymphocytes, eosinophils, and basophils, key cellular players in type 2 inflammation.

Signaling Pathway

The binding of PGD2 to CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells, leading to the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. These cytokines contribute to the hallmarks of allergic asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. By antagonizing the CRTH2 receptor, Setipipant effectively disrupts this inflammatory cascade.

Clinical Development in Allergic Asthma

Setipipant advanced into Phase II clinical trials to evaluate its efficacy and safety in patients with allergic asthma.

Phase II Clinical Trial (AC-060A202)

A key study was a randomized, double-blind, placebo-controlled, crossover trial designed to assess the effect of Setipipant on allergen-induced airway responses in allergic asthmatics.

Table 1: Summary of Phase II Clinical Trial in Allergic Asthma

| Parameter | Details |

| Study Identifier | AC-060A202 |

| Study Design | Randomized, double-blind, placebo-controlled, 3-center, crossover |

| Patient Population | 18 male subjects with allergic asthma |

| Intervention | Setipiprant 1000 mg twice daily for 5 days vs. placebo |

| Primary Efficacy Endpoint | Late Asthmatic Response (LAR) measured as the area under the curve (AUC) of the forced expiratory volume in one second (FEV1) from 3 to 10 hours post-allergen challenge |

| Key Efficacy Results | Setipiprant significantly reduced the LAR by an average of 25.6% compared to placebo (p=0.006) and protected against allergen-induced airway hyperresponsiveness to methacholine (p=0.0029). |

| Safety | Setipiprant was well tolerated with no clinically relevant adverse events reported. |

Experimental Protocols

A standardized allergen challenge was performed on day 4 of treatment. The protocol typically involves the following steps:

-

Baseline Measurement: Establish baseline FEV1.

-

Allergen Administration: Inhalation of a nebulized allergen extract at a predetermined concentration known to cause a dual asthmatic response.

-

FEV1 Monitoring: Serial FEV1 measurements are taken at frequent intervals for the first hour to assess the Early Asthmatic Response (EAR) and then hourly for up to 10-12 hours to assess the Late Asthmatic Response (LAR).

-

Data Analysis: The AUC for the percentage fall in FEV1 from baseline is calculated for the EAR (0-3 hours) and LAR (3-10 hours) phases.

Airway hyperresponsiveness was assessed using a methacholine challenge before and after the treatment period.

-

Baseline Spirometry: Measure baseline FEV1.

-

Methacholine Inhalation: The patient inhales increasing concentrations of nebulized methacholine chloride at 5-minute intervals.

-

Spirometry after each dose: FEV1 is measured after each dose.

-

Endpoint: The challenge is stopped when FEV1 has fallen by 20% from baseline or the maximum concentration of methacholine has been administered.

-

PC20 Calculation: The provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20) is calculated. A lower PC20 indicates greater airway hyperresponsiveness.

A New Direction: Androgenetic Alopecia

The development of Setipipant took a significant turn following the discovery that PGD2 is elevated in the bald scalp of men with androgenetic alopecia and that PGD2 inhibits hair growth. This finding provided a strong rationale for investigating a CRTH2 antagonist as a potential treatment for male pattern baldness.

Phase IIa Clinical Trial (NCT02781311)

A Phase 2a study was initiated to evaluate the safety, tolerability, and efficacy of oral Setipiprant in males with androgenetic alopecia.

Table 2: Summary of Phase IIa Clinical Trial in Androgenetic Alopecia

| Parameter | Details |

| Study Identifier | NCT02781311 |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Patient Population | 169 males aged 18 to 49 years with androgenetic alopecia |

| Intervention | Setipiprant 1000 mg twice daily for 24 weeks vs. placebo |

| Primary Efficacy Endpoints | Change from baseline in target area hair count (TAHC) at week 24; Subject self-assessment of hair growth at week 24 |

| Key Efficacy Results | The study did not meet its co-primary efficacy endpoints. No statistically significant difference in hair growth was observed between the Setipiprant and placebo groups. |

| Safety | Setipiprant was generally safe and well-tolerated. Treatment-related adverse events occurred in 25.9% of the Setipiprant group and 12.3% of the placebo group, with all being mild or moderate in severity. |

Table 3: Adverse Events in the Phase IIa Androgenetic Alopecia Trial

| Adverse Event | Setipiprant (n=83) | Placebo (n=74) |

| Any treatment-related AE | 25.9% | 12.3% |

| ALT increased | 4.9% | 0% |

| Weight increased | 4.9% | 0% |

| Hair growth abnormal | 3.7% | 0% |

| AST increased | 3.7% | 0% |

| Abdominal pain upper | 2.5% | 0% |

| Diarrhea | 2.5% | 0% |

| Data from a study of Setipiprant for Androgenetic Alopecia in Males |

Conclusion

The development of Setipipant exemplifies the dynamic and often unpredictable nature of pharmaceutical research. Initially a promising candidate for allergic asthma, its journey was redirected by new scientific discoveries, leading to its investigation in a completely different therapeutic area. While the clinical trial in androgenetic alopecia did not demonstrate the desired efficacy, the story of Setipipant underscores the importance of understanding the fundamental mechanisms of disease and the potential for repositioning existing molecules. The data gathered from its development provide valuable insights for researchers working on CRTH2 antagonists and the role of the PGD2 pathway in various pathologies.

References

Setipafant Target Validation in Asthma and Allergic Rhinitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Setipafant, a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), has been investigated as a potential therapeutic for allergic diseases, including asthma and allergic rhinitis. CRTh2 is a G-protein-coupled receptor for prostaglandin D2 (PGD2), a key mediator released from mast cells upon allergen exposure. The PGD2/CRTh2 signaling axis plays a crucial role in the recruitment and activation of type 2 inflammatory cells, such as T helper 2 (Th2) cells, eosinophils, and basophils, which are central to the pathophysiology of allergic inflammation. This technical guide provides a comprehensive overview of the target validation for this compound, summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The CRTh2 Target in Allergic Inflammation

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid released by activated mast cells.[1] It exerts its biological effects through two primary receptors: the D-prostanoid (DP1) receptor and the CRTh2 (also known as DP2) receptor.[2] While DP1 activation is associated with vasodilation and inhibition of cell migration, CRTh2 activation promotes a pro-inflammatory cascade.[2]

CRTh2 is preferentially expressed on key effector cells of the type 2 immune response, including Th2 lymphocytes, eosinophils, and basophils.[3][4] Ligation of PGD2 to CRTh2 triggers a signaling cascade that leads to:

-

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of allergic inflammation.

-

Cellular Activation: Upregulation of adhesion molecules and the release of pro-inflammatory cytokines, such as interleukin (IL)-4, IL-5, and IL-13, from Th2 cells.

-

Eosinophil and Basophil Degranulation: Release of cytotoxic granules and other inflammatory mediators.

Given its central role in orchestrating the allergic inflammatory response, CRTh2 has emerged as a promising therapeutic target for diseases like asthma and allergic rhinitis. This compound is a selective, orally active antagonist of the CRTh2 receptor designed to block the pro-inflammatory effects of PGD2.

CRTh2 Signaling Pathway

The binding of PGD2 to the CRTh2 receptor, a G-protein-coupled receptor, initiates a downstream signaling cascade that ultimately mediates the pro-inflammatory effects observed in allergic responses. This pathway involves the activation of various intracellular signaling molecules.

This compound in Asthma: Clinical Validation

The efficacy of this compound in asthma has been evaluated in clinical trials utilizing allergen challenge models to assess its impact on airway responses.

Quantitative Data Summary

| Study Endpoint | Placebo | This compound (1000 mg b.i.d.) | % Reduction | p-value | Reference |

| Late Asthmatic Response (LAR) (AUC3-10h of FEV1 fall) | - | - | 25.6% | 0.006 | |

| Airway Hyperresponsiveness (AHR) to methacholine | - | - | Significant Protection | 0.0029 | |

| Early Asthmatic Response (EAR) | No significant difference | No significant difference | - | - |

Experimental Protocol: Allergen Challenge in Asthma

The clinical validation of this compound in asthma typically employs a standardized allergen inhalation challenge. This model is designed to elicit both an early and a late asthmatic response, mimicking the biphasic response seen in some individuals with allergic asthma.

Study Design: A common design is a double-blind, placebo-controlled, crossover study.

Participant Population: Subjects are typically adult males with a clinical history of mild allergic asthma and a demonstrated dual (early and late) response to a specific inhaled allergen (e.g., house dust mite, cat dander).

Treatment Regimen: Participants are randomized to receive either this compound (e.g., 1000 mg twice daily) or a matching placebo for a defined period (e.g., 5 consecutive days) before each allergen challenge. A washout period of several weeks separates the treatment periods.

Allergen Challenge Protocol:

-

Baseline Measurements: Pre-challenge measurements include spirometry (FEV1), exhaled nitric oxide (eNO), and airway responsiveness to a non-specific stimulus like methacholine.

-

Allergen Inhalation: On a designated study day, subjects inhale a standardized dose of the allergen to which they are sensitized.

-

Post-Challenge Monitoring:

-

Early Asthmatic Response (EAR): FEV1 is measured at frequent intervals for the first 2 hours post-challenge to assess the immediate bronchoconstrictor response.

-

Late Asthmatic Response (LAR): FEV1 is measured hourly from 3 to 10 hours post-challenge to evaluate the delayed inflammatory response.

-

-

Post-Challenge Assessments: Airway responsiveness to methacholine and eNO levels are reassessed after the late response phase.

Primary Endpoints:

-

Area under the curve (AUC) for the percentage fall in FEV1 during the late asthmatic response (typically 3-10 hours post-challenge).

-

Change in the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), as a measure of airway hyperresponsiveness.

References

- 1. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nasal allergen challenge studies of allergic rhinitis: a guide for the practicing clinician - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methodological Principles of Nasal Food Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

Prostaglandin D2 Signaling Through the CRTH2 Receptor: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Signaling Pathways, Experimental Methodologies, and Therapeutic Targeting of the CRTH2 Receptor.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator synthesized predominantly by activated mast cells, Th2 cells, and other immune cells in the context of allergic inflammation.[1][2] Its biological effects are transduced through two G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] While DP1 signaling is often associated with anti-inflammatory responses, CRTH2 activation elicits potent pro-inflammatory effects, making it a critical player in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[2] This technical guide provides a comprehensive overview of the PGD2 signaling pathways involving the CRTH2 receptor, detailed experimental protocols for its study, and a summary of quantitative data for researchers and drug development professionals.

CRTH2 Signaling Pathways

The CRTH2 receptor is a seven-transmembrane GPCR that couples primarily to the Gi/o family of G proteins. Upon binding of PGD2 or its metabolites, CRTH2 initiates a cascade of intracellular events that lead to the activation and recruitment of key effector cells in the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).

G-Protein-Mediated Signaling

Activation of CRTH2 by PGD2 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, which then modulate distinct downstream effector pathways.

-

Gαi-Subunit Pathway: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP contributes to various cellular responses, including the modulation of gene expression and cell survival.

-

Gβγ-Subunit Pathway: The liberated Gβγ dimer activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for a wide range of cellular functions, including chemotaxis, degranulation, and cytokine production.

β-Arrestin-Mediated Signaling and Receptor Internalization

In addition to G-protein-mediated signaling, agonist binding to CRTH2 also promotes the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in GPCR desensitization, internalization, and G-protein-independent signaling. The recruitment of β-arrestin to the phosphorylated C-terminus of CRTH2 sterically hinders further G-protein coupling, leading to signal termination. Subsequently, β-arrestin facilitates the internalization of the receptor-ligand complex via clathrin-coated pits. This internalization process serves to remove receptors from the cell surface, contributing to long-term desensitization, and can also initiate a second wave of signaling from intracellular compartments.

Quantitative Data

The following tables summarize key quantitative data for the interaction of various ligands with the CRTH2 receptor.

Table 1: Binding Affinities (Ki) of PGD2 and its Metabolites for Human CRTH2

| Ligand | Ki (nM) | Cell Type/Membrane Source | Reference |

| PGD2 | 2.4 ± 0.2 | HEK293(EBNA)-hCRTH2 membranes | |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | HEK293(EBNA)-hCRTH2 membranes | |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | HEK293(EBNA)-hCRTH2 membranes | |

| PGD2 | 3.2 ± 0.4 | HEK-293T cell membranes expressing wtCRTH2 | |

| CAY10471 (antagonist) | 1.1 ± 0.1 | HEK-293T cell membranes expressing wtCRTH2 | |

| Fevipiprant (antagonist) | 2.1 ± 0.2 | HEK-293T cell membranes expressing wtCRTH2 |

Table 2: Functional Potencies (EC50) of CRTH2 Agonists

| Agonist | Functional Assay | EC50 (nM) | Cell Line | Reference |

| PGD2 | cAMP Inhibition | 1.8 ± 0.4 | HEK-hCRTH2 | |

| PGD2 | Calcium Mobilization | 22.1 ± 4.4 | HEK-hCRTH2-Gα15 | |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | cAMP Inhibition | 2.1 ± 0.4 | HEK-hCRTH2 | |

| 15-deoxy-Δ12,14-PGJ2 | cAMP Inhibition | 3.9 ± 0.8 | HEK-hCRTH2 | |

| Indomethacin | cAMP Inhibition | 14.9 ± 4.9 | HEK-hCRTH2 |

Table 3: CRTH2 Expression in Human Immune Cells

| Cell Type | Expression Level (Qualitative/Quantitative) | Method | Reference |

| Th2 Cells | High | Flow Cytometry, qPCR | |

| Eosinophils | High | Flow Cytometry, Immunofluorescence | |

| Basophils | High | Flow Cytometry | |

| ILC2s | Variable (high in periphery, lower in lung) | Flow Cytometry, RNA transcript staining | |

| Monocytes | Moderate | qPCR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CRTH2 signaling.

Radioligand Binding Assay

This assay measures the affinity of ligands for the CRTH2 receptor using a radiolabeled competitor.

References

Methodological & Application

Setipafant In Vitro Receptor Binding Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipafant (also known as ACT-129968) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation. Its endogenous ligand, Prostaglandin D2 (PGD2), is a key mediator released by mast cells, leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. By blocking the PGD2/CRTH2 signaling pathway, this compound has been investigated as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.

These application notes provide detailed protocols for in vitro receptor binding assays to characterize the interaction of this compound with the human CRTH2 receptor. The primary method described is a competitive radioligand binding assay, a robust technique for determining the binding affinity of unlabeled test compounds.

Data Presentation

The binding affinity of a test compound like this compound for the CRTH2 receptor is typically determined through competitive binding assays. In these assays, the ability of increasing concentrations of the unlabeled compound (this compound) to displace a fixed concentration of a radiolabeled ligand (e.g., [³H]PGD₂) from the receptor is measured. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity of Ligands for the Human CRTH2 Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | IC₅₀ (nM) |

| Prostaglandin D₂ (PGD₂) | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 2.4 ± 0.2 | - |

| This compound (ACT-129968) | Human CRTH2 | Competitive Binding | [³H]PGD₂ | Data not publicly available | Data not publicly available |

| 13,14-dihydro-15-keto PGD₂ | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 2.91 ± 0.29 | - |

| 15-deoxy-Δ¹²﹐¹⁴-PGJ₂ | Human CRTH2 | Competitive Binding | [³H]PGD₂ | 3.15 ± 0.32 | - |

Signaling Pathway and Experimental Workflow

The CRTH2 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like PGD₂, the receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling events contribute to the chemotaxis and activation of inflammatory cells.

Caption: CRTH2 Receptor Signaling Pathway.

The general workflow for a competitive radioligand binding assay involves preparing cell membranes expressing the receptor, incubating them with a radioligand and the competitor, separating bound from free radioligand, and quantifying the bound radioactivity.

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Membrane Preparation from HEK293 Cells Stably Expressing Human CRTH2

Objective: To prepare a crude membrane fraction from cells overexpressing the human CRTH2 receptor for use in binding assays.

Materials:

-

HEK293 cells stably transfected with human CRTH2

-

Cell scrapers

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free) just before use.

-

Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.

Protocol:

-

Grow HEK293-hCRTH2 cells to confluency in appropriate culture vessels.

-

Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

-

Scrape the cells into ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.

-

Repeat the centrifugation step (step 6).

-

Discard the supernatant and resuspend the final pellet in Storage Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Ki) of this compound for the human CRTH2 receptor.

Materials:

-

hCRTH2 membrane preparation

-

[³H]Prostaglandin D₂ ([³H]PGD₂)

-

This compound

-

Unlabeled PGD₂ (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]PGD₂ (at a final concentration close to its Kd, e.g., 2-5 nM), and 100 µL of hCRTH2 membrane preparation (typically 10-20 µg of protein).

-

Non-specific Binding: 50 µL unlabeled PGD₂ (at a final concentration of 10 µM), 50 µL [³H]PGD₂, and 100 µL of hCRTH2 membrane preparation.

-

Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]PGD₂, and 100 µL of hCRTH2 membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Application Notes and Protocols for Measuring Setipafant Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setipafant is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2).[1][2][3] The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammation, playing a significant role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][4] CRTH2 is highly expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 leads to a cascade of pro-inflammatory responses, including cell migration, activation, and the release of type 2 cytokines like IL-4, IL-5, and IL-13.

This compound, by blocking the PGD2 binding to CRTH2, is expected to inhibit these downstream signaling events, thereby reducing the inflammatory response. This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound in vitro. These assays are critical for understanding its mechanism of action and for its development as a therapeutic agent.

Signaling Pathway of PGD2 via CRTH2 and Inhibition by this compound

The binding of PGD2 to its receptor CRTH2 on immune cells initiates a signaling cascade that results in various cellular responses contributing to allergic inflammation. This compound acts as a competitive antagonist, preventing PGD2 from binding to CRTH2 and thereby inhibiting these downstream effects.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CRTH2 receptor by measuring the displacement of a radiolabeled PGD2 analog.

Experimental Workflow:

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human CRTH2.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (10-20 µg protein).

-

Add 25 µL of [³H]-PGD₂ (final concentration ~2-3 nM).

-

Add 25 µL of varying concentrations of this compound or vehicle control. For non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the reaction mixture through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | 8.5 | 2.1 |

| Unlabeled PGD2 | 3.2 | 0.8 |

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in CRTH2-expressing cells.

Protocol:

-

Cell Preparation:

-

Use a human mast cell line (e.g., LAD2) or a CRTH2-expressing cell line (e.g., HEK293-CRTH2).

-

Harvest cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Performance:

-

Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a PGD2 agonist (e.g., PGD2 or a stable analog like DK-PGD2) to a final concentration that elicits a submaximal response (EC80).

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Data Presentation:

| Compound | Agonist (DK-PGD2) | IC50 (nM) |

| This compound | 10 nM | 12.3 |

| Positive Control (CRTH2 Antagonist X) | 10 nM | 15.8 |

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CRTH2-expressing cells towards a PGD2 gradient.

Experimental Workflow:

Protocol:

-

Cell Preparation:

-

Isolate human eosinophils from peripheral blood of healthy donors or use a human Th2 cell line.

-

Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Use a chemotaxis chamber or a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add assay medium containing PGD2 (e.g., 10-100 nM) to the lower wells.

-

Add the pre-incubated cell suspension to the upper inserts.

-

Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

Remove the inserts and collect the cells that have migrated to the lower wells.

-

Count the migrated cells using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Data Presentation:

| Compound | Chemoattractant (PGD2) | IC50 (nM) |

| This compound | 30 nM | 25.6 |

| Positive Control (CRTH2 Antagonist Y) | 30 nM | 31.2 |

Cytokine Release Assay